Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-4-9(13,5-10)6-11/h11,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKWSKWWWDZDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428330-70-4 | |
| Record name | tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:
- Azetidine Ring Formation : The compound can be utilized to synthesize other azetidine derivatives, which are important in pharmaceuticals.
- Functional Group Modification : Its hydroxymethyl and carboxylate groups can undergo transformations to create derivatives with enhanced properties.
Medicinal Chemistry
The compound has potential applications in drug development due to its biological activity:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the tert-butyl group enhances solubility and stability, making it a candidate for further investigation in cancer therapies .
- Neuroprotective Effects : Research has shown that derivatives of this compound may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Antitumor Activity
A study conducted on azetidine derivatives demonstrated that specific modifications to the this compound structure resulted in increased cytotoxicity against various cancer cell lines. The phenyl group was identified as crucial for enhancing these effects, indicating that structural optimization could lead to potent anticancer agents.
Biological Research
In biological research, this compound is being studied for its interactions with biomolecules:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways and cancer progression. This suggests that this compound may also exhibit such inhibitory effects .
- Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis, which is critical for developing targeted therapies.
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Reactivity
Physicochemical Properties
| Property | Target Compound | tert-Butyl 3-cyano-3-methyl Derivative | tert-Butyl 3-fluoro Derivative |
|---|---|---|---|
| Solubility | Moderate in polar solvents (due to hydroxyl) | Low (hydrophobic cyano/methyl) | Moderate (fluorine increases polarity) |
| Stability | Stable under anhydrous conditions | Sensitive to strong bases | Hydrolytically stable |
| Hazards | H315, H319, H335 | H302 (oral toxicity) | H302, H315, H319 |
Biological Activity
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1428330-70-4) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological relevance.
- Molecular Formula : C9H17NO4
- Molecular Weight : 203.24 g/mol
- Purity : ≥97%
- Physical Form : White solid
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in antimicrobial and anticancer activities. Its structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. Notably, it has demonstrated activity against multidrug-resistant strains of bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 4–8 μg/mL | |
| Mycobacterium abscessus | 4–8 μg/mL | |
| Mycobacterium smegmatis | 4–8 μg/mL | |
| Mycobacterium tuberculosis | 0.5–1.0 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity against specific cancer cell lines while sparing normal cells.
Case Study: MDA-MB-231 Cell Line
In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, this compound exhibited significant inhibition of cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Selectivity Index (Normal Cells) | Reference |
|---|---|---|---|
| MDA-MB-231 | 0.126 | 19-fold lower toxicity | |
| MCF10A (normal cells) | >2.5 | - |
The selectivity index indicates that the compound could provide a favorable therapeutic window, making it a promising candidate for further development in cancer therapy.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate moderate bioavailability and favorable metabolic stability.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.0–4.0 ppm).
- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of the carboxylate) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 215.29 g/mol) .
Advanced
Solid-state NMR (ssNMR) distinguishes crystalline vs. amorphous forms, critical for polymorph studies. High-resolution MS/MS fragments the hydroxyl-methyl group, revealing stability under CID conditions .
How does the hydroxymethyl group influence the compound’s reactivity?
Advanced
The hydroxymethyl group participates in hydrogen bonding, affecting solubility (logP ~1.2) and nucleophilic substitution kinetics. Oxidation with KMnO₄ in acidic conditions converts it to a carboxylic acid, while Mitsunobu reactions enable etherification . Substituent effects are modeled via Hammett plots, showing electron-withdrawing groups accelerate Boc deprotection .
What are the key challenges in scaling up synthesis, and how are they addressed?
Q. Advanced
- Byproduct Formation : Competing N-Boc deprotection under acidic conditions is mitigated by using scavengers like polymer-bound dimethylamine .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers. For industrial-scale purity (>99%), simulated moving bed (SMB) chromatography is employed .
How can computational methods predict the compound’s stability under varying pH conditions?
Advanced
Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict hydrolysis rates of the Boc group. At pH < 2, the half-life decreases to <1 hour due to protonation of the carboxylate oxygen. DFT calculations (B3LYP/6-31G*) corroborate experimental degradation pathways .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves (nitrile), goggles, and lab coats.
- Storage : Under nitrogen at –20°C to prevent moisture absorption .
- Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How is this compound utilized as a building block in medicinal chemistry?
Advanced
It serves as a precursor for:
- Protease Inhibitors : Functionalization at the azetidine nitrogen introduces pharmacophores (e.g., pyrimidine rings via Suzuki coupling) .
- PET Tracers : Radiolabeling with ¹⁸F at the hydroxymethyl group requires kryptofix-mediated fluorination .
How do conflicting crystallographic data on azetidine derivatives inform structural analysis?
Advanced
Discrepancies in bond angles (e.g., C-N-C in the azetidine ring) arise from torsional strain. SHELXL refinement with twin-law corrections resolves pseudo-symmetry artifacts. Comparative studies using Cambridge Structural Database (CSD) entries validate deviations <2° .
What strategies resolve low yields in cross-coupling reactions involving this compound?
Q. Advanced
- Catalyst Optimization : Pd(OAc)₂/XPhos systems enhance Buchwald-Hartwig amination yields (~80%) .
- Microwave Assistance : 30-minute reactions at 120°C improve conversion rates by 25% compared to thermal heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
